Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound notable for its intricate structure, which includes multiple chlorine atoms and aromatic rings. This compound falls under the category of substituted benzoates, specifically those containing both chlorinated and thioamide functionalities. Its molecular formula is , with a molecular weight of approximately 529.6 g/mol. The compound's IUPAC name reflects its detailed chemical structure, highlighting the presence of various functional groups that contribute to its reactivity and potential applications in scientific research and industry.
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps:
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability in manufacturing processes.
The molecular structure of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can be represented using various chemical notation systems:
InChI=1S/C18H14Cl5N3O3S/c1-29-15(28)11-4-2-3-5-13(11)24-17(30)26-16(18(21,22)23)25-14(27)10-7-6-9(19)8-12(10)20/h2-8,16H,1H3,(H,25,27)(H2,24,26,30)
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl
The compound's structural complexity is illustrated by its multiple functional groups and halogen substitutions. The presence of five chlorine atoms contributes to its unique properties and potential reactivity.
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This binding is influenced by the compound's electronic properties and steric configuration.
The physical properties of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate include:
The chemical properties include stability under certain conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure. The compound is expected to exhibit significant reactivity due to the multiple halogen substituents which can participate in various chemical transformations .
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
This comprehensive analysis highlights the significance of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate in various fields of research and industry.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1